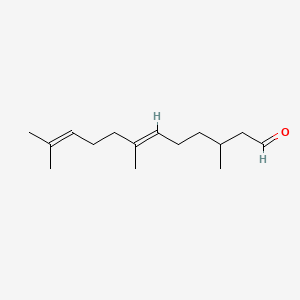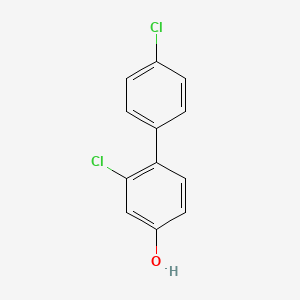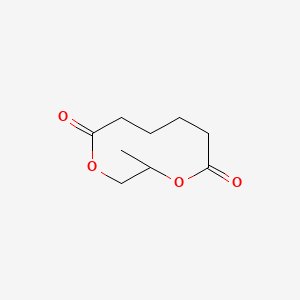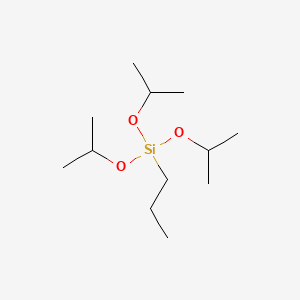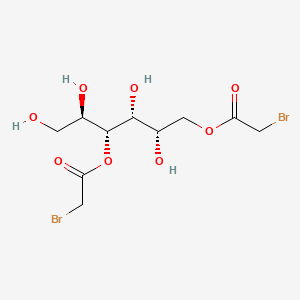
D-Glucitol 1,4-bis(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,4-bis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
D-Glucitol+2Bromoacetic Acid→D-Glucitol 1,4-bis(bromoacetate)+2Water
Industrial Production Methods
Industrial production of D-Glucitol 1,4-bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol 1,4-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: The ester bonds in D-Glucitol 1,4-bis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used, depending on the desired reaction.
Major Products Formed
Substitution Reactions: New compounds with different functional groups replacing the bromoacetate groups.
Hydrolysis: D-glucitol and bromoacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
D-Glucitol 1,4-bis(bromoacetate) has several scientific research applications:
Biology: Studied for its potential as a cross-linking agent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of D-Glucitol 1,4-bis(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as cross-linking of biomolecules and synthesis of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucitol 1,3-bis(bromoacetate): Similar structure but with bromoacetate groups at different positions.
D-Glucitol 1,6-bis(bromoacetate): Another isomer with bromoacetate groups at different positions.
D-Glucitol 1,4-bis(chloroacetate): Similar compound with chloroacetate groups instead of bromoacetate.
Uniqueness
D-Glucitol 1,4-bis(bromoacetate) is unique due to the specific positioning of the bromoacetate groups, which can influence its reactivity and applications. The presence of bromoacetate groups makes it more reactive in nucleophilic substitution reactions compared to its chloroacetate analogs.
Eigenschaften
CAS-Nummer |
94199-86-7 |
|---|---|
Molekularformel |
C10H16Br2O8 |
Molekulargewicht |
424.04 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-4-(2-bromoacetyl)oxy-2,3,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(16)19-4-6(15)9(18)10(5(14)3-13)20-8(17)2-12/h5-6,9-10,13-15,18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI-Schlüssel |
WGVYUKKDEMOGFQ-MLTZYSBQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)OC(=O)CBr)O)O |
Kanonische SMILES |
C(C(C(C(C(COC(=O)CBr)O)O)OC(=O)CBr)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
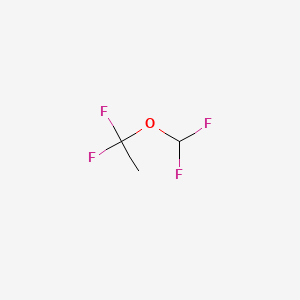
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
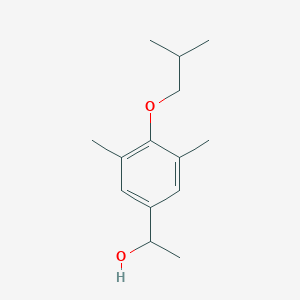
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
